3-(Piperidin-1-yl)propan-1-amine
Overview
Description
3-(Piperidin-1-yl)propan-1-amine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are of significant interest due to their presence in various pharmaceuticals and their potential for chemical synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One such method involves the reaction of benzyl-protected propargyl amines with 1,1-cyclopropane diesters in the presence of a Zn(II) catalyst. This process allows for the creation of highly functionalized piperidines with excellent yields through a tandem cyclopropane ring-opening/Conia-ene cyclization . Another approach to synthesizing piperidine compounds is the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, which can form complex structures such as quinolin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often studied using techniques such as X-ray crystallography. For instance, the crystal structure of a novel piperidine derivative was analyzed, revealing interactions between molecules through various intermolecular forces . Density functional theory (DFT) calculations can also be employed to study the molecular geometry, hyperpolarizability, and molecular electrostatic potential, providing insights into the conformational stability and reactivity of the molecule .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including fluorination, which can significantly alter their pharmacokinetic profiles. For example, the introduction of fluorine into 3-(3-(piperidin-1-yl)propyl)indoles can yield selective human 5-HT1D receptor ligands with improved oral absorption and bioavailability . The fluorination process can also reduce the basicity of the compounds, which may contribute to their enhanced pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the presence of functional groups. NMR spectroscopy, including 1H-NMR and 13C-NMR, is a valuable tool for characterizing these compounds and confirming their chemical structure . Theoretical calculations can be used to predict thermodynamic properties and to analyze the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . Additionally, the electronic absorption spectrum can be predicted and compared with experimental data to further understand the properties of these compounds .
Scientific Research Applications
1. Maillard Reaction Product Formation
3-(Piperidin-1-yl)propan-1-amine, a derivative of piperidine, is notable in the context of the Maillard reaction. It can form from lysine through decarboxylation and deamination reactions, or through cyclization of pent-4-en-1-amine. This reaction is significant in food chemistry, where piperidine interacts with glucose and lysine to form various compounds like 3-(piperidin-1-yl)propanal. These compounds have potential implications in food flavor and aroma development (Nikolov & Yaylayan, 2010).
2. Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 3-(Piperidin-1-yl)propan-1-amine play a crucial role. For example, it's involved in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in this field. The development of novel methods for its synthesis highlights its utility in producing large quantities for potential therapeutic applications (Smaliy et al., 2011).
3. LDL Receptor Upregulation
It has been utilized in the synthesis of compounds that upregulate the Low-Density Lipoprotein (LDL) receptor. An example is the development of N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, indicating its potential in managing cholesterol levels and cardiovascular health (Ito et al., 2002).
4. Antimicrobial Activity
Piperidine derivatives, including those related to 3-(Piperidin-1-yl)propan-1-amine, have shown promising antimicrobial properties. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were effective against bacterial and fungal pathogens of tomato plants, indicating their potential as antimicrobial agents in agriculture and medicine (Vinaya et al., 2009).
Safety And Hazards
Future Directions
Piperidines, including 3-(Piperidin-1-yl)propan-1-amine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
3-piperidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCXULQKPWSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188778 | |
Record name | Piperidine-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)propan-1-amine | |
CAS RN |
3529-08-6 | |
Record name | 1-Piperidinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3529-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-1-propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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